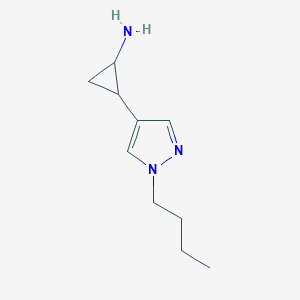
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine is a chemical compound with the molecular formula C₁₀H₁₇N₃ It is a cyclopropane derivative with a pyrazole ring substituted at the fourth position by a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Substitution with Butyl Group: The pyrazole ring is then substituted with a butyl group at the fourth position using appropriate alkylation reactions.
Cyclopropanation: The final step involves the cyclopropanation of the substituted pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps include:
Bulk Synthesis of Pyrazole Intermediates: Large-scale synthesis of pyrazole intermediates using batch reactors.
Continuous Flow Alkylation: Continuous flow processes for the alkylation step to ensure consistent product quality.
Cyclopropanation in Flow Reactors: Utilizing flow reactors for the cyclopropanation step to enhance yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system-active drugs.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry research.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine: Similar structure but with a methyl group instead of a butyl group.
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropylamine: Similar structure but with a cyclopropylamine group instead of a cyclopropanamine group.
1-Boc-pyrazole-4-boronic acid pinacol ester: A pyrazole derivative with a boronic acid ester group.
Uniqueness
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a pyrazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(1-butylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-2-3-4-13-7-8(6-12-13)9-5-10(9)11/h6-7,9-10H,2-5,11H2,1H3 |
InChI-Schlüssel |
ILFHWENWZLKAJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(C=N1)C2CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide](/img/structure/B11782260.png)









![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11782324.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B11782331.png)

